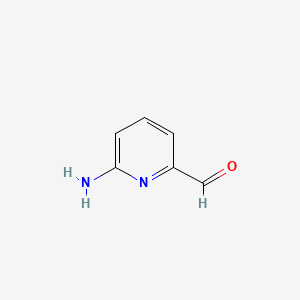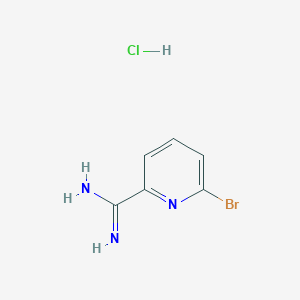
2-Amino-6-piridincarboxaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-pyridinecarboxaldehyde is a compound that is part of the pyridine family, which is characterized by a heterocyclic aromatic ring structure with nitrogen as a part of the ring. This compound serves as a key intermediate in the synthesis of various functionalized pyridine derivatives, which are of significant interest due to their wide range of applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of derivatives of 2-amino-6-pyridinecarboxaldehyde can be achieved through various methods. One approach involves domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst, leading to the formation of 2-amino hydropyridines and 2-pyridinones . Another method includes the Friedel–Crafts acylation followed by nitrification and reduction steps to produce aromatic diamine monomers like 2,6-Bis(3-aminobenzoyl)pyridine, which can be further reacted to create polyimides . Additionally, multi-component synthesis using metal-organic frameworks (MOFs) as catalysts under solvent-free conditions has been developed to synthesize 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles .
Molecular Structure Analysis
The molecular structure of compounds derived from 2-amino-6-pyridinecarboxaldehyde can be elucidated using various spectroscopic techniques. For instance, the crystal and molecular structure of aminals derived from pyridine-2-carboxaldehyde has been determined by X-ray diffraction, revealing intermolecular contact distances corresponding to normal Van der Waals interactions . In another study, the molecular characteristics of 2-amino-3-pyridine carboxaldehyde and its copper(II) complex were investigated using density functional theory (DFT), which provided insights into the optimized structural parameters, vibrational frequencies, and molecular orbital parameters .
Chemical Reactions Analysis
2-Amino-6-pyridinecarboxaldehyde and its derivatives participate in various chemical reactions. For example, they can undergo condensation reactions with different aromatic aldehydes, malononitrile, and primary amines to form a wide range of novel 2-amino-3,5-dicyano-4-aryl-6-substituted aminopyridine derivatives . These derivatives have been found to exhibit corrosion inhibition efficiency . Furthermore, heteroannulated chromeno[2,3-b]pyridines can be synthesized from reactions of 2-amino-6-methylchromone-3-carboxaldehyde with heterocyclic enols and enamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-6-pyridinecarboxaldehyde derivatives are influenced by their molecular structure. For instance, the presence of intra-molecular hydrogen bonds in pyridine-2,6-dicarboxamide derivatives contributes to their gelation properties in various solvents . The anti-inflammatory activity of these compounds has been evaluated using in vivo methods, and molecular docking studies have supported their potential as COX-2 inhibitors . The solubility, thermal behavior, and solution viscosity of polyimides derived from related monomers have also been characterized, demonstrating the influence of reactive conditions on these properties .
Aplicaciones Científicas De Investigación
Ligandos Bioactivos en Química Medicinal
El 2-Amino-6-piridincarboxaldehído forma bases de Schiff que actúan como ligandos bioactivos. Estos compuestos son importantes en la química medicinal debido a sus efectos fisiológicos, que son similares a los sistemas de piridoxal-aminoácidos involucrados en las reacciones metabólicas. Exhiben una gama de bioactividades, incluidas actividades antibacterianas, antivirales, antituberculosas, antifúngicas, antioxidantes, anticonvulsivas, antidepresivas, antiinflamatorias, antihipertensivas y anticancerígenas .
Quimiosensores para el Reconocimiento de Iones
Las bases de Schiff derivadas del this compound muestran fuertes capacidades de unión hacia varios cationes y aniones. Poseen propiedades fotofísicas únicas, lo que los hace adecuados para el desarrollo de quimiosensores. Estos quimiosensores se utilizan para la detección cualitativa y cuantitativa de iones selectivos o específicos en medios ambientales y biológicos .
Aplicaciones Antibacterianas
Cuando se injerta en quitosán y se coordina con iones de plata, el complejo quitosán-plata modificado con this compound exhibe una fuerte actividad antibacteriana. Estos complejos pueden optimizarse para un alto contenido de plata, mejorando su eficacia contra bacterias grampositivas y gramnegativas. Estos materiales tienen aplicaciones potenciales en películas de alimentos, envases, apósitos médicos y más .
Remediación Ambiental
Los derivados del compuesto se pueden utilizar en la adsorción de compuestos orgánicos de soluciones acuosas. Esta aplicación es crucial para la remediación ambiental, ya que ayuda a reducir la descarga de contaminantes de las actividades industriales a los cuerpos de agua .
Safety and Hazards
Mecanismo De Acción
Target of Action
It has been found that similar compounds, such as schiff base ligands derived from 2-pyridinecarboxaldehyde, have been used to synthesize metal complexes that exhibit remarkable antimicrobial properties . These complexes have been shown to bind with calf thymus DNA via groove binding mode .
Mode of Action
It is known that schiff base ligands derived from 2-pyridinecarboxaldehyde can form complexes with metal ions, which have been shown to bind with dna and exhibit antimicrobial properties . The interaction of these complexes with DNA could potentially lead to changes in the DNA structure, thereby affecting its function .
Biochemical Pathways
It is known that metal complexes containing schiff bases derived from aldehydes and amines have been studied for their diverse structure and reactivity, and their ability to cleave nucleic acids . This suggests that 2-Amino-6-pyridinecarboxaldehyde could potentially affect the pathways involving DNA synthesis and repair.
Pharmacokinetics
The compound’s properties such as boiling point (272℃), density (1264 g/cm³), and storage temperature (under inert gas at 2–8 °C) have been documented . These properties could potentially influence the compound’s bioavailability.
Result of Action
It is known that metal complexes containing schiff bases derived from aldehydes and amines have been studied for their ability to cleave nucleic acids . This suggests that 2-Amino-6-pyridinecarboxaldehyde could potentially induce changes in DNA structure and function.
Action Environment
It is known that the compound should be stored under inert gas at 2–8 °c . This suggests that temperature and atmospheric conditions could potentially influence the compound’s stability and efficacy.
Propiedades
IUPAC Name |
6-aminopyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6-3-1-2-5(4-9)8-6/h1-4H,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYOOBSFOBZSBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630863 |
Source


|
| Record name | 6-Aminopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
332884-35-2 |
Source


|
| Record name | 6-Aminopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)
![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)







